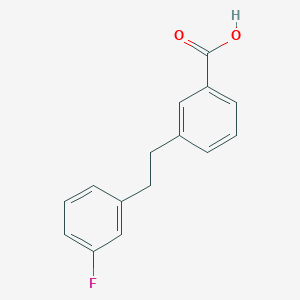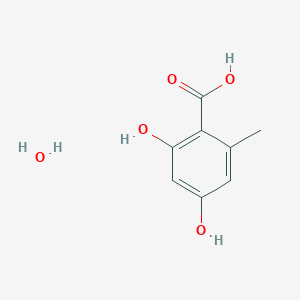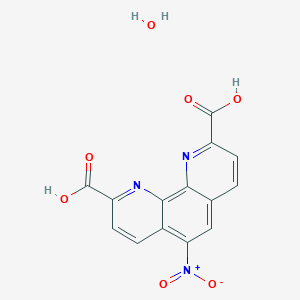
4-Chloromethyl-N,N-diisopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloromethyl-N,N-diisopropylbenzamide is a chemical compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol . It is characterized by the presence of a chloromethyl group attached to a benzamide structure, with two isopropyl groups attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Chloromethyl-N,N-diisopropylbenzamide typically involves the reaction of 4-chloromethylbenzoic acid with N,N-diisopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .
Analyse Chemischer Reaktionen
4-Chloromethyl-N,N-diisopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones, and reduction reactions to form the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Chloromethyl-N,N-diisopropylbenzamide is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with specific amino acid residues.
Medicine: Research involving this compound includes its potential use as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4-Chloromethyl-N,N-diisopropylbenzamide involves its ability to form covalent bonds with specific molecular targets. The chloromethyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of stable covalent adducts. This interaction can result in the inhibition of enzyme activity or the modulation of protein function, depending on the specific target and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
4-Chloromethyl-N,N-diisopropylbenzamide can be compared with other similar compounds, such as:
4-Chloromethyl-N,N-dimethylbenzamide: This compound has a similar structure but with dimethyl groups instead of diisopropyl groups. It exhibits different reactivity and biological activity due to the smaller size and different electronic properties of the methyl groups.
4-Bromomethyl-N,N-diisopropylbenzamide: The bromomethyl analog has a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
4-Chloromethyl-N,N-diethylbenzamide: This compound has diethyl groups instead of diisopropyl groups, leading to differences in steric hindrance and chemical reactivity.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-N,N-di(propan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-10(2)16(11(3)4)14(17)13-7-5-12(9-15)6-8-13/h5-8,10-11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHDTZURUKJHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Cyclopropyl-2-[2-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetamide](/img/structure/B8131351.png)
![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid methyl ester](/img/structure/B8131357.png)

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-tetrahydro-pyran](/img/structure/B8131370.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,4,5-trifluoro-benzyl)-1H-pyrazole](/img/structure/B8131372.png)


![tert-butyl N-[[(2R)-4,4-diethoxypiperidin-2-yl]methyl]carbamate](/img/structure/B8131395.png)



![[6-(diethylamino)-9-[2-[(E)-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]carbamoyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride](/img/structure/B8131430.png)


